molecular formula C11H12FNO2 B13231877 3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13231877
M. Wt: 209.22 g/mol
InChI Key: JTWRTJSGNBWUAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Aldehyde Formation: The benzaldehyde moiety is introduced through formylation reactions, often using reagents like Vilsmeier-Haack or Duff formylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions at the fluoro-substituted benzene ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

    Reduction: 3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The azetidine ring and fluoro-substituted benzaldehyde moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde: Lacks the methyl group on the azetidine ring.

    4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde: Lacks the fluoro substituent on the benzene ring.

    3-Fluoro-4-(azetidin-1-yl)benzaldehyde: Lacks the hydroxy and methyl groups on the azetidine ring.

Uniqueness

3-Fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the combination of its fluoro-substituted benzaldehyde group and the 3-hydroxy-3-methylazetidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-2-8(5-14)4-9(10)12/h2-5,15H,6-7H2,1H3

InChI Key

JTWRTJSGNBWUAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C=C(C=C2)C=O)F)O

Origin of Product

United States

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